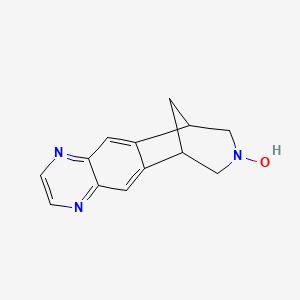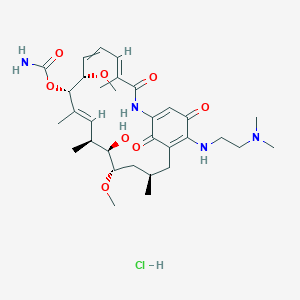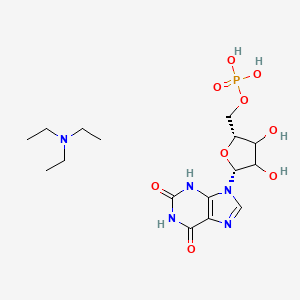
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound with the molecular formula C16H21NO6. This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate involves multiple steps. One common method includes the acetylation of an amino group followed by the benzoylation of a hydroxyl group. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures, often around -20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Methyl 4-[(Benzoylamino)methoxy]benzoate: Similar in structure and used in pharmaceutical research.
Uniqueness
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate is unique due to its specific functional groups that allow for diverse chemical reactions and its significant role in proteomics research. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C16H21NO6 |
|---|---|
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
[(2R,3S,4S,6S)-4-acetamido-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H21NO6/c1-10(19)17-12-8-14(21-2)22-13(9-18)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15,18H,8-9H2,1-2H3,(H,17,19)/t12-,13+,14-,15-/m0/s1 |
Clave InChI |
MXBHVTZBVDMMDC-XGUBFFRZSA-N |
SMILES isomérico |
CC(=O)N[C@H]1C[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)CO)OC |
SMILES canónico |
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)


![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
